2-氨基-6-(甲磺基)苯并噻唑

描述

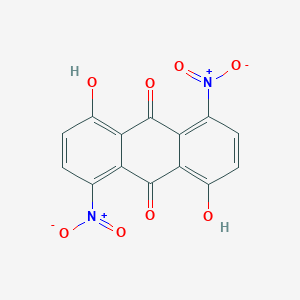

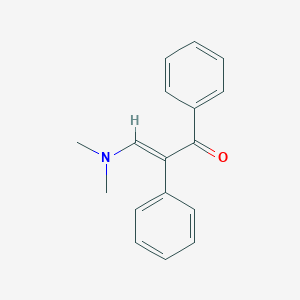

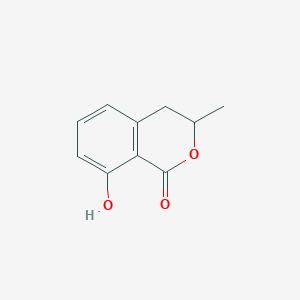

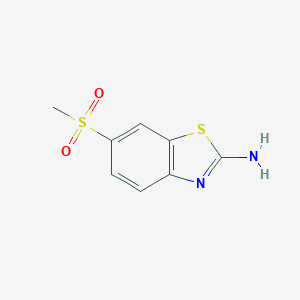

2-Amino-6-(methylsulfonyl)benzothiazole is a compound that belongs to the benzothiazole family, which has been extensively studied due to its antitumor properties and potential pharmaceutical applications. The compound's derivatives have shown selective growth inhibitory properties against human cancer cell lines, with some derivatives demonstrating potent antitumor activity in vitro and in vivo . The molecular structure of benzothiazole derivatives has been a subject of interest, as it plays a crucial role in their biological activity and interaction with biological targets .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multiple steps, starting from amino acids or their sulfonyl derivatives. For instance, the synthesis of 2-(1-[(4-Chloro/methylphenylsulfonylamino)alkyl]-5-thioxo-4,5-dihydro-1,3,4-oxadiazoles involves the conversion of L-amino acids to their sulfonyl derivatives, followed by esterification, hydrazide formation, and cyclization . The synthesis process is designed to introduce various functional groups that can affect the compound's biological activity and solubility .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be modified with various substituents to enhance biological activity. X-ray crystallography has been used to determine the structure of related compounds, revealing details such as the presence of S=O close contacts, through-conjugation, and hydrogen bonding, which are important for the stability and reactivity of the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including hydroxylation, sulfonation, and alkylation, which can significantly alter their biological properties. For example, the metabolic formation of hydroxylated derivatives has been investigated to understand the role of metabolic oxidation in the antitumor activity of these compounds . The formation of prodrugs through amino acid conjugation is another chemical modification that has been explored to improve the solubility and bioavailability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are crucial for their pharmaceutical application. Water-soluble prodrugs of benzothiazole derivatives have been synthesized to address formulation issues related to their lipophilicity. These prodrugs exhibit good water solubility in weak acid and are designed to degrade to the free base in vivo, ensuring that the active compound is released . The stability of these compounds at ambient temperature is also an important consideration for their pharmaceutical development .

科学研究应用

抗肿瘤特性:研究表明,包括类似于2-氨基-6-(甲磺基)苯并噻唑的若干苯并噻唑衍生物具有强大且选择性的抗肿瘤特性。例如,一项研究重点介绍了抗肿瘤2-(4-氨基苯基)苯并噻唑的合成和生物特性,揭示了它们对人类癌细胞系的选择性生长抑制特性(Kashiyama et al., 1999)。

结构表征和相互作用:一系列1,3-苯并噻唑衍生物,包括2-氨基-6-(甲磺基)苯并噻唑,已被制备并进行了结构表征。该研究侧重于高价键接触和氢键,这对它们的超分子排列至关重要(Navarrete-Vázquez等,2012)。

前药开发:已对新型抗肿瘤2-(4-氨基苯基)苯并噻唑的氨基酸前药进行了研究。这些研究旨在克服药物亲脂性并提高生物利用度,展示了这些化合物在临床应用中的潜力(Bradshaw et al., 2002)。

药理活性:对利鲁唑的类似物进行的研究,利鲁唑是一种兴奋性氨基酸介导的神经递质阻断剂,包括2-苯并噻唑胺的衍生物,表明在神经保护和抗惊厥效果方面具有潜在的药理活性(Jimonet et al., 1999)。

抗菌应用:从苯并噻唑衍生的席夫碱,包括6-(甲磺基)苯并噻唑,已被研究其抗菌特性。这些化合物对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等病原细菌表现出有效性(Mahmood-ul-Hassan et al., 2002)。

环境分析:已对从水源中确定苯并噻唑,包括2-氨基-6-(甲磺基)苯并噻唑,进行了研究。该研究开发了分析这些化合物在废水中的方法,表明它们在环境中的相关性(Reemtsma, 2000)。

属性

IUPAC Name |

6-methylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNHJAMVNINSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051796 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(methylsulfonyl)benzothiazole | |

CAS RN |

17557-67-4 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?

A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that 2-Amino-6-(methylsulfonyl)benzothiazole acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.

Q2: What types of intermolecular interactions are observed in the crystal structure of 2-Amino-6-(methylsulfonyl)benzothiazole derivatives?

A2: Research indicates that 2-Amino-6-(methylsulfonyl)benzothiazole derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:

Q3: Can you elaborate on the significance of studying these intermolecular interactions in 2-Amino-6-(methylsulfonyl)benzothiazole derivatives?

A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。